molecular formula C11H12F2O3 B1421293 Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate CAS No. 1150164-80-9

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate

Cat. No.: B1421293
CAS No.: 1150164-80-9
M. Wt: 230.21 g/mol
InChI Key: ZYZZZXOHDXPMGK-UHFFFAOYSA-N
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Preparation Methods

Comparison with Similar Compounds

Biological Activity

Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound features a difluorinated acetic acid derivative with a methoxyphenyl substituent. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoro group increases the compound's ability to form strong hydrogen bonds and electrostatic interactions with target proteins, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
  • Modulation of Protein Function : By binding to proteins, it can alter their activity and influence cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Non-Small Cell Lung Cancer (NSCLC) : In vitro studies showed that this compound inhibits cell proliferation and induces apoptosis in NSCLC cell lines. It was found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which is critical for tumor growth and survival .
Cell Type IC50 (µM) Effect
NSCLC Cells0.5Inhibition of proliferation
Normal Lung Cells>10Low toxicity

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may reduce inflammatory markers in various cell types, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Study on NSCLC : A study conducted on NSCLC cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and migration. The underlying mechanism was linked to the suppression of key signaling pathways associated with cancer progression .
    • Methodology : The study utilized both in vitro assays and xenograft models to assess the efficacy of the compound.
    • Results : Tumor growth was significantly inhibited in vivo, supporting the compound's potential as an anticancer agent.
  • Inflammation Model : Another research focused on the anti-inflammatory properties of this compound showed a marked decrease in cytokine levels in treated macrophages compared to controls. This suggests that this compound could be beneficial in managing chronic inflammatory conditions .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZZZXOHDXPMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674963
Record name Ethyl difluoro(2-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-80-9
Record name Benzeneacetic acid, α,α-difluoro-2-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl difluoro(2-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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